Androgen Receptor (AR) Binding: 5β vs 5α-DHT
5β-Androstan-3-one (as its 17β-hydroxy derivative, 5β-DHT) exhibits negligible or undetectable binding to the androgen receptor (AR), a stark contrast to its 5α-epimer, 5α-DHT, which is a potent AR agonist [1]. This difference is a direct consequence of the cis-fused A/B ring system in the 5β-epimer [1]. Consequently, 5β-androstan-3-one and its metabolites are considered androgenically inactive in standard AR-dependent bioassays.
| Evidence Dimension | Relative Androgen Receptor Binding Affinity |
|---|---|
| Target Compound Data | Negligible binding; considered androgenically inactive |
| Comparator Or Baseline | 5α-Dihydrotestosterone (5α-DHT); Potent AR agonist with high binding affinity |
| Quantified Difference | Qualitative difference: activity vs. inactivity |
| Conditions | Standard competitive binding assays (as reviewed in literature) |
Why This Matters
This distinction is paramount for studies investigating non-genomic or AR-independent effects of androgens, ensuring that observed outcomes are not confounded by canonical AR signaling.
- [1] 5β-Dihydrotestosterone. In: Wikipedia, The Free Encyclopedia. 2024. https://en.wikipedia.org/wiki/5%CE%B2-Dihydrotestosterone. View Source
